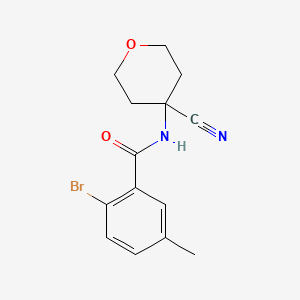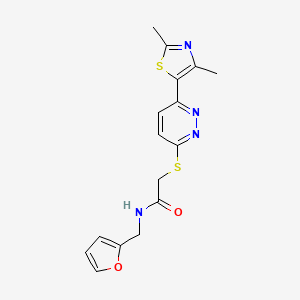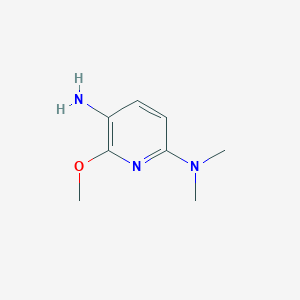
2-Bromo-N-(4-cyanooxan-4-YL)-5-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-N-(4-cyanooxan-4-YL)-5-methylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as BCOB and is a member of the oxanilide family. BCOB has been found to exhibit potent biological activities, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of BCOB is not fully understood. However, it has been suggested that BCOB exerts its biological activities by inhibiting specific enzymes and proteins involved in various cellular processes. For example, BCOB has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. BCOB has also been found to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
BCOB has been found to exhibit potent biological activities, including anticancer, antibacterial, antifungal, and anti-Alzheimer's disease activities. BCOB has also been shown to induce apoptosis (programmed cell death) in cancer cells. Furthermore, BCOB has been found to inhibit the formation of biofilms, which are communities of microorganisms that can cause infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BCOB in laboratory experiments is that it is a relatively simple compound to synthesize. Furthermore, BCOB has been found to exhibit potent biological activities, making it a promising candidate for further research. However, one limitation of using BCOB in laboratory experiments is that its mechanism of action is not fully understood. Additionally, the potential side effects of BCOB on human health have not been fully explored.
Direcciones Futuras
There are several potential future directions for the research of BCOB. One area of interest is the development of BCOB-based therapies for the treatment of cancer. Further research is needed to fully understand the mechanism of action of BCOB and to determine its potential side effects on human health. Additionally, the potential use of BCOB as an antibacterial and antifungal agent warrants further investigation. Overall, BCOB is a promising compound that has the potential to be used in various fields of scientific research.
Métodos De Síntesis
The synthesis of BCOB involves the reaction of 2-bromo-5-methylbenzoic acid with oxalyl chloride to produce 2-bromo-5-methylbenzoyl chloride. This intermediate is then reacted with 4-cyanooxan-4-ylamine in the presence of triethylamine to yield BCOB. The synthesis of BCOB is a relatively simple process and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
BCOB has been found to exhibit potent biological activities, making it a promising candidate for further research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. BCOB has also been found to exhibit antibacterial and antifungal activities. Furthermore, BCOB has been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
2-bromo-N-(4-cyanooxan-4-yl)-5-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-10-2-3-12(15)11(8-10)13(18)17-14(9-16)4-6-19-7-5-14/h2-3,8H,4-7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URIMVIXMDLCRKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)C(=O)NC2(CCOCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Allyl 2-(butylthio)-7-methyl-4-oxo-5-(2-thienyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2710786.png)



![5-chloro-N-[2-(diethylamino)-2-(3-methoxyphenyl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2710794.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2710797.png)
![11-Iodo-6lambda6-thia-7-azatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene 6-oxide](/img/structure/B2710801.png)
![N'-[(E)-furan-2-ylmethylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2710802.png)

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-hydroxybutan-2-yl)oxalamide](/img/structure/B2710804.png)

![2-Fluoro-5-[[methyl(prop-2-ynyl)amino]methyl]benzonitrile](/img/structure/B2710807.png)

![2-chloro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide](/img/structure/B2710809.png)